molecular formula C23H20O3 B5614805 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No.: B5614805
M. Wt: 344.4 g/mol
InChI Key: LHRIPWXZPGTKHS-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a complex organic compound that belongs to the class of benzofurochromenones. This compound is characterized by its unique fused ring structure, which includes a benzofuran and a chromenone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzyl and methyl-substituted precursors under acidic or basic conditions, followed by cyclization to form the fused ring system. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high efficiency and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities .

Mechanism of Action

The mechanism by which 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both benzyl and methyl groups in 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one contributes to its unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-benzyl-4-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-14-17-12-19-16-9-5-6-10-20(16)25-22(19)13-21(17)26-23(24)18(14)11-15-7-3-2-4-8-15/h2-4,7-8,12-13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRIPWXZPGTKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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